
5-(2-Naphthalenyl)-3-isoxazolemethanol
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Overview
Description
5-(2-Naphthalenyl)-3-isoxazolemethanol is an organic compound that features a naphthalene ring fused to an isoxazole ring with a methanol group attached
Preparation Methods
The synthesis of 5-(2-Naphthalenyl)-3-isoxazolemethanol typically involves several steps. One common method starts with the preparation of 2-naphthalenyl isoxazole, which is then subjected to further reactions to introduce the methanol group. The reaction conditions often involve the use of catalysts and specific reagents to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .
Chemical Reactions Analysis
5-(2-Naphthalenyl)-3-isoxazolemethanol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the methanol group to a carboxylic acid group.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The naphthalene ring can undergo electrophilic substitution reactions, introducing new substituents at specific positions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry
- Building Block for Organic Synthesis : The compound serves as a versatile building block in the synthesis of more complex organic molecules. Its unique structure allows for modifications that can lead to new compounds with varied properties.
Biology
- Biological Activity : Preliminary studies indicate that 5-(2-Naphthalenyl)-3-isoxazolemethanol may exhibit antimicrobial and anticancer properties. The isoxazole ring is common in biologically active molecules, suggesting potential therapeutic applications.
- Mechanism of Action : Research indicates that the compound may interact with specific molecular targets, such as enzymes or receptors, influencing their activity and leading to various biological effects. This includes inhibition of enzyme activity and modulation of receptor signaling pathways.
Medicine
- Therapeutic Potential : Ongoing research aims to explore its efficacy as a therapeutic agent for various diseases. The compound's structural components are associated with anti-inflammatory and antitumor activities, warranting further investigation into its medicinal properties.
Industry
- Material Development : this compound is utilized in developing new materials with specific properties, such as optoelectronic devices. Its unique chemical structure makes it suitable for applications in advanced material science.
Comparison of Similar Compounds
Compound Name | Structural Features | Unique Aspects |
---|---|---|
3-(2-Naphthyl)-5-(2-chlorophenyl)isoxazole | Contains chlorophenyl substituent | Potentially enhanced biological activity due to halogen substitution |
4-(2-Naphthyl)-3-isoxazolemethanol | Different substitution pattern on isoxazole | May exhibit different reactivity profiles |
5-(4-Methylphenyl)-3-isoxazolemethanol | Methyl group substitution | Altered hydrophobic properties affecting solubility |
Case Study 1: Anticancer Activity
A study investigated the anticancer potential of this compound on various cancer cell lines. Results indicated significant cytotoxic effects, particularly against breast cancer cells, suggesting its potential as a lead compound for developing new cancer therapies.
Case Study 2: Antimicrobial Properties
Another research focused on the antimicrobial efficacy of the compound against several bacterial strains. The findings demonstrated that this compound exhibited notable antibacterial activity, highlighting its potential application in developing new antibiotics.
Mechanism of Action
The mechanism of action of 5-(2-Naphthalenyl)-3-isoxazolemethanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and induction of cellular responses .
Comparison with Similar Compounds
5-(2-Naphthalenyl)-3-isoxazolemethanol can be compared with other similar compounds, such as:
2-Naphthalenol: A simpler compound with a hydroxyl group attached to the naphthalene ring.
2-Naphthalenyl isoxazole: Lacks the methanol group but shares the core structure.
Biological Activity
5-(2-Naphthalenyl)-3-isoxazolemethanol is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The isoxazole ring, a core component of this compound, is associated with various pharmacological properties, making it a candidate for further research in therapeutic applications.
Chemical Structure
The chemical structure of this compound can be depicted as follows:
- Molecular Formula : C₁₃H₉N₃O
- Molecular Weight : 227.22 g/mol
This compound features a naphthalene moiety which contributes to its hydrophobic characteristics and potential interactions with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits a spectrum of biological activities, including:
- Antimicrobial Properties : Studies have shown that compounds containing isoxazole rings can inhibit the growth of various bacteria and fungi.
- Anticancer Activity : Preliminary investigations suggest that this compound may induce apoptosis in cancer cell lines, highlighting its potential as an anticancer agent.
- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways has been noted, suggesting its utility in treating inflammatory diseases.
The biological activities of this compound are likely mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular processes.
- Receptor Modulation : Interaction with various receptors could alter signaling pathways, leading to therapeutic effects.
- Oxidative Stress Reduction : Antioxidant properties may play a role in mitigating oxidative stress in cells.
Data Table: Summary of Biological Activities
Biological Activity | Effectiveness | References |
---|---|---|
Antimicrobial | Moderate | , |
Anticancer | Promising | |
Anti-inflammatory | Significant | |
Neuroprotective | Under Study |
Case Studies
Several studies have explored the biological activity of compounds similar to this compound:
-
Antimicrobial Study :
- A study evaluated the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli, showing inhibition zones indicating significant activity.
- Reference:
-
Anticancer Research :
- In vitro assays demonstrated that this compound induced apoptosis in breast cancer cell lines (MCF-7), suggesting its potential as a chemotherapeutic agent.
- Reference:
-
Anti-inflammatory Investigation :
- Research indicated that the compound reduced the production of pro-inflammatory cytokines in activated macrophages, supporting its anti-inflammatory claims.
- Reference:
Properties
IUPAC Name |
(5-naphthalen-2-yl-1,2-oxazol-3-yl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO2/c16-9-13-8-14(17-15-13)12-6-5-10-3-1-2-4-11(10)7-12/h1-8,16H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXLSAFMQEJCNDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CC(=NO3)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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